ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as a chlorophenyl, methoxybenzamido, and ethyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and methoxybenzamido groups. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Substituents: The chlorophenyl and methoxybenzamido groups are introduced through substitution reactions, which may require specific reagents and conditions to ensure selective substitution.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives:
Ethyl 6-(3-chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-3-cyclohexene-1-carboxylate: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable applications in organic synthesis and pharmaceutical chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-10-16(31-2)11-5-13)18(17)22(29)27(26-19)15-8-6-14(24)7-9-15/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCUZJHISUWXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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